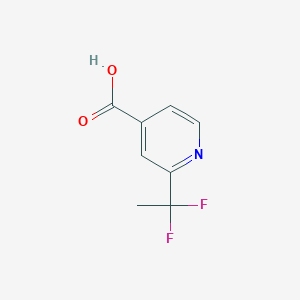

4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)-

Overview

Description

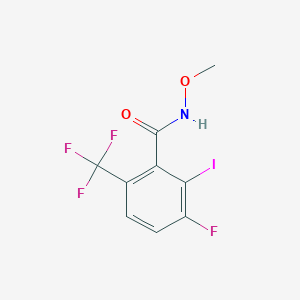

“4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)-” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The IUPAC name for this compound is "6-(1,1-difluoroethyl)-2-pyridinecarboxylic acid" .

Molecular Structure Analysis

The molecular formula of “4-Pyridinecarboxylic acid, 2-(1,1-difluoroethyl)-” is C8H7F2NO2 . This compound is a derivative of pyridinecarboxylic acid, which has a molecular weight of 123.11 g/mol and a chemical formula of C6H5NO2 .Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks

4-Pyridinecarboxylic acid derivatives, including 2-(1,1-difluoroethyl) variants, have been explored for their ability to form coordination polymers and metal-organic frameworks. These structures have potential applications in various fields, including catalysis, gas storage, and separation technologies. For instance, Ghosh, Savitha, and Bharadwaj (2004) demonstrated how pyridinecarboxylic acid reacts with Zn(II) salts to form coordination polymers with potential applications in material science (Ghosh, Savitha, & Bharadwaj, 2004). Similarly, Ghosh and Bharadwaj (2005) reported the formation of bunched infinite nanotubes and open-framework structures using pyridine-dicarboxylic acid, showing potential for creating novel materials (Ghosh & Bharadwaj, 2005).

Spectroscopy and Computational Studies

4-Pyridinecarboxylic acid derivatives have been the subject of extensive spectroscopic and computational studies. For example, Vural (2016) conducted experimental and computational studies on 4-(Trifluoromethyl)pyridine-2-carboxylic acid to understand its vibrational spectrum, optimized geometric structure, and nonlinear optical properties (Vural, 2016). These studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in materials science and other related fields.

Antimicrobial Activities and DNA Interactions

Research has been conducted on the antimicrobial activities and DNA interactions of pyridinecarboxylic acid derivatives. Tamer et al. (2018) explored the antimicrobial activities and spectroscopic characterizations of pyridine-2-carboxylic acid and its derivatives, highlighting their potential in medical and pharmaceutical applications (Tamer et al., 2018).

Luminescent Probes

Pyridinecarboxylic acid derivatives have been investigated as luminescent probes. Zhao et al. (2004) synthesized heterometallic coordination polymers with pyridine-2,6-dicarboxylic acid that showed potential as selective luminescent probes for metal ions (Zhao et al., 2004). This application is significant for the development of sensing materials in environmental and analytical chemistry.

properties

IUPAC Name |

2-(1,1-difluoroethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-5(7(12)13)2-3-11-6/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNFYMLYILKETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

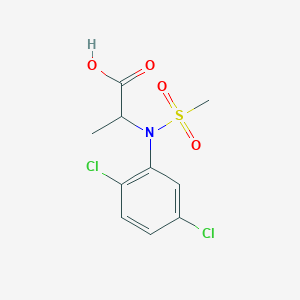

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-2-[1-(2-Methoxyethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649014.png)

![4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649026.png)

![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)

![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)

![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)